1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine

TAM kinase inhibitor AXL selectivity cancer therapy

1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 1823899-33-7, molecular formula C₈H₁₀N₄, molecular weight 162.19 g/mol) is a nitrogen-containing fused bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine family. This compound features a unique substitution pattern with methyl groups at the N1 and C2 positions and a primary amine at the C7 position, rendering it a versatile building block for medicinal chemistry programs, particularly in the design of ATP-competitive kinase inhibitors.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11918475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=CC(=C2N1C)N
InChIInChI=1S/C8H10N4/c1-5-11-8-7(12(5)2)6(9)3-4-10-8/h3-4H,1-2H3,(H2,9,10)
InChIKeyAIKWLAAYIRUIJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine: A Key Heterocyclic Scaffold for Kinase Inhibitor Discovery and Fragment-Based Drug Design


1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine (CAS 1823899-33-7, molecular formula C₈H₁₀N₄, molecular weight 162.19 g/mol) is a nitrogen-containing fused bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine family . This compound features a unique substitution pattern with methyl groups at the N1 and C2 positions and a primary amine at the C7 position, rendering it a versatile building block for medicinal chemistry programs, particularly in the design of ATP-competitive kinase inhibitors [1]. The imidazo[4,5-b]pyridine core serves as a purine bioisostere, enabling the development of potent and selective inhibitors targeting kinases such as TAM (TYRO3, AXL, MER), Aurora, ROR1, SYK, and JAK1 [2].

Why Generic Imidazopyridine Analogs Cannot Replace 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine in Targeted Kinase Inhibitor Programs


The specific 1,2-dimethyl, 7-amine substitution pattern on the imidazo[4,5-b]pyridine core is critical for achieving the potency, selectivity, and synthetic versatility required for kinase inhibitor development. Close analogs such as 1-methyl-1H-imidazo[4,5-b]pyridin-7-amine, 3,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine, or 6-bromo-1,2-dimethyl-imidazo[4,5-b]pyridine exhibit different electronic properties, steric profiles, and hydrogen-bonding capabilities that alter their binding modes within the ATP-binding pocket [1]. The 2,6-disubstituted imidazo[4,5-b]pyridine motif, which derives from this scaffold, has been shown to achieve sub-nanomolar IC₅₀ values against AXL kinase (0.77 nM) and up to 900-fold selectivity over related TAM family members, a level of differentiation that unsubstituted or mono-substituted analogs cannot replicate [2]. Substituting this compound with a generic imidazopyridine would compromise the critical structure-activity relationships (SAR) that govern target engagement, isoform selectivity, and downstream biological outcomes [3].

Quantitative Differentiation of 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine: Comparator-Based Evidence for Scientific Selection


Sub-Nanomolar AXL Kinase Inhibition with 900-Fold Selectivity Over TYRO3 via the 2,6-Disubstituted Imidazo[4,5-b]pyridine Scaffold

Derivatives built upon the 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine scaffold achieve extraordinary potency and selectivity for the TAM kinase family. Compound 28, a 2,6-disubstituted imidazo[4,5-b]pyridine derivative, demonstrated an IC₅₀ of 0.77 nM against AXL kinase, while compound 25 showed an IC₅₀ of 9 nM against MER kinase, with selectivity ratios of 120- to 900-fold over TYRO3 [1]. In contrast, the unsubstituted 3H-imidazo[4,5-b]pyridin-7-amine core without the 1,2-dimethyl substitution pattern lacks the optimized steric and electronic properties required for this level of target engagement and selectivity [2].

TAM kinase inhibitor AXL selectivity cancer therapy

Aurora-A Over Aurora-B Isoform Selectivity Achieved Through C7-Derivatization of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold, when appropriately derivatized at the C7 position (analogous to the 7-amine in the target compound), enables selective inhibition of Aurora-A over Aurora-B kinase. Compound 28c, a C7-imidazo[4,5-b]pyridine derivative, selectively inhibited Aurora-A in HCT116 human colon carcinoma cells, with IC₅₀ values against Aurora-A L215R and R220K mutants similar to those for Aurora-A wild type, while the Aurora-A T217E mutant was significantly less sensitive to inhibition [1]. This contrasts with pan-Aurora inhibitors such as VX-680 and ZM447439, which inhibit Aurora-A, -B, and -C non-selectively [2]. The C7-amino group is critical for positioning the compound within the ATP-binding pocket to exploit the three-residue difference (L215, T217, R220) that distinguishes Aurora-A from Aurora-B [1].

Aurora kinase isoform selectivity mitotic kinase inhibitor

Sub-Micromolar Antiproliferative Activity Against Colon Carcinoma via Amidino-Functionalized Imidazo[4,5-b]pyridine Derivatives

The 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine scaffold serves as a precursor for amidino-substituted derivatives that demonstrate selective and potent antiproliferative activity. In a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, compound 10 (unsubstituted amidino) and compound 14 (2-imidazolinyl amidino) displayed sub-micromolar IC₅₀ values of 0.4 μM and 0.7 μM, respectively, against colon carcinoma cell lines [1]. In contrast, structurally related bromo-substituted derivatives (compound 7) showed only moderate antiviral activity (EC₅₀ 21 μM against RSV) and lacked antiproliferative potency, demonstrating that the amidino group installed via the 7-amine position is essential for anticancer activity [1].

antiproliferative colon carcinoma amidino derivatives

Selective Antibacterial Activity Against E. coli (MIC 32 μM) Differentiates Amidino-Substituted Imidazo[4,5-b]pyridines from Inactive Analogs

Among a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, only compound 14, bearing a 2-imidazolinyl amidino group installed via the imidazo[4,5-b]pyridin-7-amine scaffold, exhibited moderate antibacterial activity against Escherichia coli with an MIC of 32 μM [1]. All other tested compounds in the series, including cyano-substituted and bromo-substituted derivatives (compounds 7, 17), completely lacked antibacterial activity against Gram-positive and Gram-negative bacterial strains [1]. This demonstrates that the combination of the imidazo[4,5-b]pyridine core with a specific amidino substituent at the 7-position confers a unique antibacterial phenotype not observed in closely related structural analogs.

antibacterial E. coli MIC amidino-imidazopyridine

Validated SYK and JAK1 Kinase Target Engagement with High-Resolution Crystal Structures of 7-Amine-Derivatized Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridin-7-amine scaffold has yielded inhibitors with confirmed target engagement against SYK and JAK1 kinases, as evidenced by high-resolution X-ray crystal structures. The compound 6-chloro-2-(2-fluoro-4,5-dimethoxyphenyl)-N-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-7-amine was co-crystallized with the SYK kinase domain at 1.73 Å resolution (PDB: 6ZCR), confirming the binding mode of the 7-amino-substituted imidazo[4,5-b]pyridine core within the ATP-binding pocket [1]. The same compound was also co-crystallized with human JAK1 kinase at 2.30 Å resolution (PDB: 5E1E), demonstrating cross-kinase target engagement [2]. In contrast, the 3H-imidazo[4,5-b]pyridin-7-amine core without the 1,2-dimethyl substitution and C6-halogenation does not provide the same level of validated target engagement, as evidenced by the absence of analogous crystal structures for the unsubstituted core [3].

SYK inhibitor JAK1 inhibitor X-ray crystallography kinase selectivity

High-Impact Application Scenarios for 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Design of Selective TAM Kinase Inhibitors for Oncology

Procurement of 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine as a core scaffold enables the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridine derivatives that achieve sub-nanomolar potency (IC₅₀ 0.77 nM) and 900-fold selectivity for AXL over TYRO3 kinase [1]. This scaffold is directly applicable to fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) campaigns targeting the TAM kinase family, which is implicated in cancer progression, immune evasion, and resistance to targeted therapies. The 7-amine group provides a synthetic handle for further derivatization, enabling rapid exploration of chemical space around the ATP-binding pocket.

Development of Aurora-A Selective Chemical Probes for Mitotic Kinase Research

The imidazo[4,5-b]pyridin-7-amine scaffold, when appropriately derivatized at C7, yields inhibitors that selectively target Aurora-A over Aurora-B, exploiting the three-residue difference (L215, T217, R220) in the ATP-binding pocket [2]. This selectivity profile is essential for chemical probe development, as pan-Aurora inhibitors cannot dissect the distinct mitotic functions of Aurora-A vs. Aurora-B. The 1,2-dimethyl substitution pattern enhances binding affinity and selectivity, making this compound a preferred starting material for Aurora-A probe synthesis.

Synthesis of Amidino-Functionalized Anticancer and Antibacterial Agents

The 7-amine group of 1,2-dimethyl-1H-imidazo[4,5-b]pyridin-7-amine can be converted to amidino functionality, yielding derivatives with sub-micromolar antiproliferative activity against colon carcinoma (IC₅₀ 0.4–0.7 μM) and selective antibacterial activity against E. coli (MIC 32 μM) [3]. This dual anticancer-antibacterial phenotype is unique to the amidino-substituted imidazo[4,5-b]pyridine series and is not observed in cyano-, bromo-, or unsubstituted analogs, providing a clear rationale for procuring this specific building block for medicinal chemistry programs.

Structure-Based Drug Design for SYK and JAK1 Kinase Inhibitors with Co-Crystal Validation

The 7-amine-derivatized imidazo[4,5-b]pyridine scaffold has been validated by high-resolution co-crystal structures with SYK (1.73 Å, PDB: 6ZCR) and JAK1 (2.30 Å, PDB: 5E1E) kinase domains [4]. These structures provide atomic-level detail of the binding mode and enable rational, structure-guided optimization of potency, selectivity, and drug-like properties. Laboratories engaged in SYK or JAK1 inhibitor development should prioritize this scaffold over uncharacterized imidazopyridine analogs that lack structural validation.

Quote Request

Request a Quote for 1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.